molecular formula C34H28O9 B1145429 2-C-Methyl-alpha-D-riboFuranose tetrabenzoate CAS No. 15397-16-7

2-C-Methyl-alpha-D-riboFuranose tetrabenzoate

Cat. No.: B1145429
CAS No.: 15397-16-7
M. Wt: 580.59
InChI Key:
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Description

2-C-Methyl-alpha-D-riboFuranose tetrabenzoate is a chemical compound with the molecular formula C34H28O9 and a molecular weight of 580.58 g/mol . It is a derivative of ribofuranose, a type of sugar, and is characterized by the presence of four benzoate groups attached to the ribofuranose ring. This compound is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-C-Methyl-alpha-D-riboFuranose tetrabenzoate typically involves the protection of hydroxyl groups in ribofuranose followed by the introduction of benzoate groups. The general synthetic route includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of ribofuranose are protected using suitable protecting groups such as acetyl or benzyl groups.

    Introduction of Methyl Group: A methyl group is introduced at the 2-C position of the ribofuranose ring through methylation reactions.

    Benzoate Esterification: The protected ribofuranose is then subjected to esterification with benzoic acid or its derivatives to form the tetrabenzoate ester.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like pyridine or triethylamine to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-C-Methyl-alpha-D-riboFuranose tetrabenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may result in the formation of alcohols or alkanes .

Scientific Research Applications

2-C-Methyl-alpha-D-riboFuranose tetrabenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-C-Methyl-alpha-D-riboFuranose tetrabenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes involved in carbohydrate metabolism. It may also interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    2-C-Methyl-D-riboFuranose: Lacks the benzoate groups and has different chemical properties.

    D-Ribofuranose tetrabenzoate: Does not have the methyl group at the 2-C position.

    2-C-Methyl-D-riboFuranose triacetate: Contains acetate groups instead of benzoate groups.

Uniqueness

2-C-Methyl-alpha-D-riboFuranose tetrabenzoate is unique due to the presence of both the methyl group at the 2-C position and the four benzoate groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZSLTLDMBDKOU-GDTAYWNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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